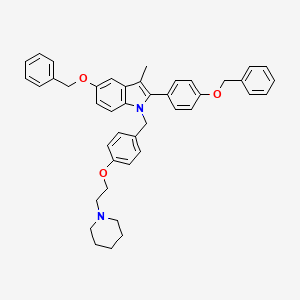
Desdihydroxy Bisbenzyl Pipendoxifene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desdihydroxy Bisbenzyl Pipendoxifene is a synthetic compound belonging to the class of selective estrogen receptor modulators (SERMs). It is structurally related to pipendoxifene, a compound that was investigated for its potential use in treating breast cancer. This compound is characterized by its unique bisbenzyl structure, which contributes to its biological activity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Desdihydroxy Bisbenzyl Pipendoxifene typically involves the following steps:
Formation of the Bisbenzyl Core: The bisbenzyl core is synthesized through a series of reactions involving the coupling of benzyl groups to a central scaffold. This can be achieved using reagents such as benzyl bromide and a suitable base.
Functionalization: The bisbenzyl core is then functionalized to introduce the desired substituents. This may involve reactions such as alkylation, acylation, or halogenation.
Cyclization: The functionalized bisbenzyl intermediate undergoes cyclization to form the final this compound structure. This step often requires specific reaction conditions, such as the use of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes described above. This typically requires optimization of reaction conditions to ensure high yield and purity. Common techniques used in industrial production include continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions: Desdihydroxy Bisbenzyl Pipendoxifene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to replace specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Desdihydroxy Bisbenzyl Pipendoxifene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying estrogen receptor modulation.
Medicine: Explored for its potential therapeutic applications in treating hormone-related conditions, such as breast cancer.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mecanismo De Acción
Desdihydroxy Bisbenzyl Pipendoxifene exerts its effects by modulating estrogen receptors. It binds to estrogen receptors in target cells, leading to changes in gene expression and cellular activity. The compound’s selective binding to estrogen receptors allows it to act as an agonist or antagonist, depending on the tissue type. This selective modulation is crucial for its potential therapeutic applications, as it can inhibit estrogen-stimulated growth in certain tissues while promoting beneficial effects in others.
Comparación Con Compuestos Similares
Pipendoxifene: A closely related SERM with a similar structure and mechanism of action.
Bazedoxifene: Another SERM used in the treatment of osteoporosis and investigated for breast cancer.
Zindoxifene: A SERM with structural similarities to Desdihydroxy Bisbenzyl Pipendoxifene, also studied for its anticancer properties.
Uniqueness: this compound is unique due to its specific bisbenzyl structure, which contributes to its distinct binding affinity and selectivity for estrogen receptors. This structural uniqueness allows it to exhibit a different pharmacological profile compared to other SERMs, potentially offering advantages in terms of efficacy and safety.
Propiedades
Fórmula molecular |
C43H44N2O3 |
|---|---|
Peso molecular |
636.8 g/mol |
Nombre IUPAC |
3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indole |
InChI |
InChI=1S/C43H44N2O3/c1-33-41-29-40(48-32-36-13-7-3-8-14-36)23-24-42(41)45(30-34-15-19-38(20-16-34)46-28-27-44-25-9-4-10-26-44)43(33)37-17-21-39(22-18-37)47-31-35-11-5-2-6-12-35/h2-3,5-8,11-24,29H,4,9-10,25-28,30-32H2,1H3 |
Clave InChI |
FUUJGUSPAXKNFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)OCCN5CCCCC5)C6=CC=C(C=C6)OCC7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)
![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)

![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)
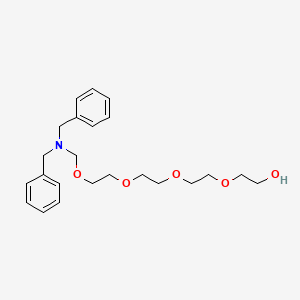
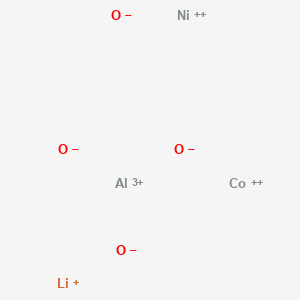
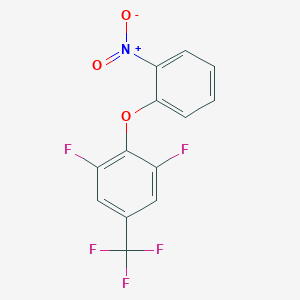
![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
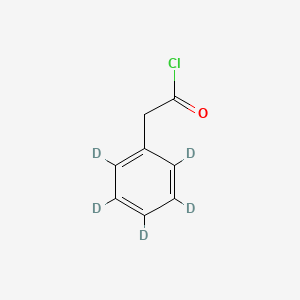
![2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429499.png)
![Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine](/img/structure/B13429505.png)

![5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene](/img/structure/B13429521.png)
